molecular formula C19H20N2O5S2 B2890170 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide CAS No. 2309588-75-6

4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide

Cat. No.: B2890170
CAS No.: 2309588-75-6
M. Wt: 420.5
InChI Key: MSOFPGPKSYWXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a hydroxyethyl group linked to a thiophene-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using 2-bromoethanol.

    Coupling with Thiophene-Furan Moiety: The final step involves coupling the hydroxyethyl-benzamide intermediate with a thiophene-furan derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfamoyl and hydroxyethyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the hydroxyethyl group can participate in various biochemical reactions. The thiophene-furan moiety may interact with cellular receptors or enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-2-thiazolyl)benzamide: Similar structure but with a thiazole ring instead of a furan ring.

    4-(dimethylsulfamoyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a thiophene ring at a different position.

Uniqueness

4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is unique due to the presence of both thiophene and furan rings, which can confer distinct electronic and steric properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-21(2)28(24,25)14-7-5-13(6-8-14)19(23)20-12-15(22)16-9-10-17(26-16)18-4-3-11-27-18/h3-11,15,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFPGPKSYWXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.